molecular formula C8H9ClN2O2 B14637545 N-(3-Chlorophenyl)-N'-methoxyurea CAS No. 52420-56-1

N-(3-Chlorophenyl)-N'-methoxyurea

Cat. No.: B14637545
CAS No.: 52420-56-1
M. Wt: 200.62 g/mol
InChI Key: FCEUHSVWYAXCAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chlorophenyl)-N’-methoxyurea is an organic compound characterized by the presence of a chlorophenyl group and a methoxyurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-N’-methoxyurea typically involves the reaction of 3-chloroaniline with methoxyisocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-chloroaniline+methoxyisocyanateN-(3-Chlorophenyl)-N’-methoxyurea\text{3-chloroaniline} + \text{methoxyisocyanate} \rightarrow \text{N-(3-Chlorophenyl)-N'-methoxyurea} 3-chloroaniline+methoxyisocyanate→N-(3-Chlorophenyl)-N’-methoxyurea

Industrial Production Methods

Industrial production of N-(3-Chlorophenyl)-N’-methoxyurea may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-N’-methoxyurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenylurea derivatives, while substitution reactions can produce various substituted phenylurea compounds.

Scientific Research Applications

N-(3-Chlorophenyl)-N’-methoxyurea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-N’-methoxyurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chlorophenyl)urea: Similar structure but lacks the methoxy group.

    N-(3-Chlorophenyl)-N’-methylurea: Contains a methyl group instead of a methoxy group.

    N-(3-Chlorophenyl)-N’-ethylurea: Contains an ethyl group instead of a methoxy group.

Uniqueness

N-(3-Chlorophenyl)-N’-methoxyurea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.

Properties

CAS No.

52420-56-1

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-methoxyurea

InChI

InChI=1S/C8H9ClN2O2/c1-13-11-8(12)10-7-4-2-3-6(9)5-7/h2-5H,1H3,(H2,10,11,12)

InChI Key

FCEUHSVWYAXCAV-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)NC1=CC(=CC=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.